4-Methoxyphenylhydrazine hydrochloride
Overview
Description
4-Methoxyphenylhydrazine hydrochloride is an organic compound with the molecular formula CH₃OC₆H₄NHNH₂·HCl. It is a derivative of phenylhydrazine, where a methoxy group is attached to the para position of the phenyl ring. This compound is known for its applications in organic synthesis, particularly in the preparation of various heterocyclic compounds.
Mechanism of Action
Target of Action
It’s known that hydrazine derivatives often interact with various enzymes and receptors in the body, affecting their function .
Mode of Action
It’s known that hydrazine derivatives can form hydrazones with carbonyl compounds, which may interfere with the normal function of various biomolecules .
Biochemical Pathways
It has been used in the preparation of 5-cyano-3-(5-methoxy-2-methylindol-3-yl)-1,2,4-thiadiazole , suggesting it may be involved in the synthesis of complex organic compounds.
Pharmacokinetics
Its metabolism and excretion would depend on its interactions with various enzymes and transporters .
Result of Action
Given its chemical structure, it may potentially interact with various biomolecules, leading to changes in cellular function .
Biochemical Analysis
Cellular Effects
It is known that hydrazine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that hydrazine derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
It is known that hydrazine derivatives can have toxic or adverse effects at high doses
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyphenylhydrazine hydrochloride typically involves the diazotization of 4-methoxyaniline followed by reduction. The process can be summarized as follows:
Diazotization: 4-Methoxyaniline is treated with hydrochloric acid and sodium nitrite at low temperatures (0-5°C) to form the diazonium salt.
Reduction: The diazonium salt is then reduced using tin(II) chloride or sodium sulfite to yield 4-Methoxyphenylhydrazine.
Hydrochloride Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid
Industrial Production Methods: An industrial method involves the reaction of 4-methoxy bromobenzene with hydrazine hydrate in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like dichloromethane under ultrasonic stirring. The product is then treated with hydrogen chloride gas to precipitate this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxyphenylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazones.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reactions often involve bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Azo compounds.
Reduction: Hydrazones.
Substitution: Various substituted phenylhydrazines
Scientific Research Applications
Pharmaceutical Synthesis
4-Methoxyphenylhydrazine hydrochloride is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds, particularly anti-cancer agents. Its ability to participate in hydrazone formation makes it a valuable building block for complex organic molecules.
- Case Study: Synthesis of Anti-Cancer Agents
A study demonstrated the reaction of this compound with pyridine derivatives, yielding products with efficiencies ranging from 14% to 76%, depending on the reaction conditions. This highlights its utility in developing novel therapeutic compounds .
Analytical Chemistry
In analytical chemistry, this compound is employed for the detection and quantification of various compounds. Its reactivity allows researchers to develop reliable methods for quality control in laboratory settings.
- Application Example: Quality Control
The compound is used in colorimetric assays to detect carbonyl compounds in food and biological samples, providing essential data for ensuring product safety and compliance with regulations.
Biochemical Research
The compound plays a crucial role in biochemical research, particularly in studies related to enzyme mechanisms and metabolic pathways. It aids in understanding hydrazone formation, which is significant for biochemists and molecular biologists.
- Research Findings: Enzyme Mechanisms
Research has shown that this compound can be used to investigate enzyme-catalyzed reactions involving hydrazones, contributing to a deeper understanding of metabolic processes .
Material Science
In material science, this compound is utilized in the development of polymers and resins. Its chemical properties enable innovations in materials with specific characteristics tailored for industrial applications.
- Example: Polymer Development
The compound has been incorporated into polymer matrices to enhance thermal stability and mechanical properties, making it suitable for high-performance applications .
Food Industry
The food industry employs this compound for detecting food contaminants. Its application ensures food safety and compliance with health regulations.
- Detection Method: Food Safety
It is particularly effective in identifying certain foodborne contaminants through hydrazone formation, which can be quantitatively analyzed using spectroscopic methods .
Data Table: Summary of Applications
Application Area | Description | Example Use Case |
---|---|---|
Pharmaceutical Synthesis | Intermediate for anti-cancer drug development | Synthesis of pyridine derivatives |
Analytical Chemistry | Detection and quantification methods | Quality control assays |
Biochemical Research | Study of enzyme mechanisms | Investigation of hydrazone formation |
Material Science | Development of polymers and resins | Enhancing thermal stability |
Food Industry | Detection of food contaminants | Identifying carbonyl compounds |
Comparison with Similar Compounds
- Phenylhydrazine hydrochloride
- 4-Bromophenylhydrazine hydrochloride
- 4-Chlorophenylhydrazine hydrochloride
- 4-Fluorophenylhydrazine hydrochloride
Comparison: 4-Methoxyphenylhydrazine hydrochloride is unique due to the presence of the methoxy group, which can influence its reactivity and the types of reactions it undergoes. Compared to other phenylhydrazine derivatives, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in organic synthesis and research .
Biological Activity
4-Methoxyphenylhydrazine hydrochloride (MPH) is a chemical compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and anti-angiogenic studies. This article explores the synthesis, biological effects, and potential applications of MPH, supported by data tables and case studies.
1. Synthesis of this compound
The synthesis of MPH typically involves the reaction of 4-methoxyphenyl hydrazine with hydrochloric acid under controlled conditions. A common method includes the use of sodium nitrite and aniline, where the molar ratios are carefully maintained to yield high purity and efficiency. The reaction conditions can vary, but generally involve temperatures between 0°C to 40°C and a reaction time ranging from 10 to 100 minutes .
2.1 Anti-Angiogenic Activity
Recent studies have highlighted the anti-angiogenic properties of MPH, which inhibit endothelial cell proliferation and migration—key processes in angiogenesis. In vitro assays demonstrated that MPH exhibits dose-dependent inhibition of mouse aortic endothelial cells (MAEC) with IC50 values ranging from 12 µM to over 100 µM depending on structural modifications .
Table 1: Cytostatic Activity of MPH in Various Cell Lines
Compound | IC50 (µM) | MAEC | BAEC | HeLa | MCF-7 |
---|---|---|---|---|---|
MPH | 12 ± 2.9 | 17 ± 4.2 | 39 ± 1.4 | 24 ± 0.4 | |
Control A | 42 ± 3.4 | 29 ± 4.5 | 37 ± 4.9 | 29 ± 6.8 | |
Control B | >100 | P100 | P100 | P100 |
P100 indicates no significant inhibition observed.
The study also indicated that modifications to the phenyl ring, such as the introduction of hydroxyl groups, could enhance anti-proliferative activity .
2.2 Cytotoxic Effects on Cancer Cells
MPH has shown potential cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The compound's ability to induce apoptosis in these cell lines was evaluated through various assays, revealing promising results that suggest further investigation into its mechanisms of action is warranted .
The mechanism through which MPH exerts its biological effects appears to involve the modulation of signaling pathways associated with cell proliferation and survival. Studies indicate that MPH may interfere with growth factor signaling, thereby inhibiting angiogenesis and tumor growth .
Case Study: In Vivo Efficacy
In a notable study involving the chicken chorioallantoic membrane (CAM) assay, MPH was administered to assess its in vivo anti-angiogenic activity. Results indicated significant inhibition of neovascularization compared to control groups, reinforcing its potential as an anti-cancer agent .
Case Study: Structural Modifications
Research on structural modifications of MPH has led to derivatives with enhanced biological activity. For instance, compounds derived from MPH with additional hydroxyl groups exhibited lower IC50 values in endothelial cell assays compared to unmodified MPH .
Properties
IUPAC Name |
(4-methoxyphenyl)hydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c1-10-7-4-2-6(9-8)3-5-7;/h2-5,9H,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHCPFMTXFJZJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80173160 | |
Record name | 4-Methoxyphenylhydrazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80173160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19501-58-7 | |
Record name | (4-Methoxyphenyl)hydrazine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19501-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxyphenylhydrazine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019501587 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methoxyphenylhydrazine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84699 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methoxyphenylhydrazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80173160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxyphenylhydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.181 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common applications of 4-Methoxyphenylhydrazine hydrochloride in organic synthesis?
A1: this compound serves as a versatile building block in organic synthesis, particularly in constructing heterocyclic compounds. For example, it acts as a reagent in synthesizing substituted indole derivatives [, ] by reacting with ketones or aldehydes containing α-methylene groups. This reaction proceeds through a Fischer indole synthesis mechanism, forming a crucial intermediate that undergoes cyclization to yield the indole core.
Q2: Can you provide an example of a specific reaction involving this compound and discuss its outcome?
A2: Certainly. In a study focusing on 1,2,4-thiadiazole derivatives [], this compound reacted with 3-acetonyl-5-cyano-1,2,4-thiadiazole. Interestingly, this reaction yielded 5-cyano-3-(5-methoxy-2-methylindol-3-yl)-1,2,4-thiadiazole as the sole product. This result highlights the regioselectivity of the reaction, where the 4-methoxy substituent on the phenylhydrazine dictates the final product's structure.
Q3: Are there any alternative synthetic routes for compounds typically synthesized using this compound?
A3: Yes, alternative synthetic approaches can be employed. For instance, the paper focusing on N-Acetyl-5-methoxytryptamine (Melatonin) synthesis [] utilizes a different strategy. Instead of using this compound, the researchers employed this compound itself in a one-pot reaction with acetic anhydride and 4-aminobutyraldehyde dimethylacetal. This method offers an alternative route to melatonin and potentially other related compounds, showcasing the adaptability of synthetic chemistry in achieving desired targets.
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